1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one
Description
1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one is a synthetic indole derivative featuring a sulfanyl (thioether) bridge linking the 4-position of the indole ring to a 5-iodopyridin-2-yl group. This compound’s structure combines heterocyclic aromatic systems (indole and pyridine) with a halogen (iodine) substitution, which may enhance binding affinity to biological targets such as receptors or enzymes.
Properties
CAS No. |
827044-45-1 |
|---|---|
Molecular Formula |
C15H11IN2OS |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C15H11IN2OS/c1-9(19)11-8-17-12-3-2-4-13(15(11)12)20-14-6-5-10(16)7-18-14/h2-8,17H,1H3 |
InChI Key |
WVQYSAHSVGRFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)SC3=NC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 5-iodopyridine-2-thiol, which is then coupled with an indole derivative under specific reaction conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the pyridine ring could play a role in modulating the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related indole derivatives, sulfanyl/sulfonyl-linked analogs, and halogenated heterocycles. Below is a detailed analysis:
Indole Derivatives with Sulfonyl/Sulfanyl Linkages
- N-Arylsulfonylindoles (): Compounds like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one (3a) () and 4g/4j () share the indole-sulfonyl core but differ in substituents. The target compound uses a sulfanyl linker instead of sulfonyl, reducing electron-withdrawing effects. Notably, 4g (1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol) exhibits strong 5-HT6 receptor antagonism (IC50 = 32 nM) . The iodine atom in both 4g and the target compound likely enhances receptor binding via hydrophobic interactions.
- RCS-8 Regioisomers (): RCS-8 derivatives (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one) share the indole-ethanone scaffold but feature methoxyphenyl groups instead of iodopyridinyl-sulfanyl substitutions. These compounds are psychoactive, with structural variations influencing metabolic stability and receptor selectivity .
Antifungal Indole Derivatives ()
Compounds like 2-chloro-1-(1H-indol-3-yl)ethan-1-one () demonstrate antifungal activity against Candida spp. and Aspergillus niger.
Sulfanylidene Derivatives ()
Ru-catalyzed sulfanylidene compounds (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) ) exhibit structural diversity but lack the indole core. The sulfanylidene group in these derivatives introduces unique reactivity, as evidenced by melting points (e.g., 137.3–138.5°C for 1f) and DFT-supported catalytic cycles .
Triazole-Linked Sulfanylindoles ()
Compounds like 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one (G878-0088) incorporate triazole rings, increasing molecular weight (461.59 g/mol) and hydrogen-bonding capacity compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Findings and Implications
- Substituent Effects : The iodine atom in the target compound and 4g () likely enhances receptor binding through van der Waals interactions, contrasting with chlorine or methoxy groups in antifungal or psychoactive analogs .
- Linker Chemistry : Sulfanyl (thioether) linkers in the target compound may improve metabolic stability compared to sulfonyl groups, which are more prone to hydrolysis .
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